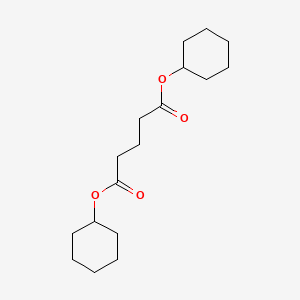

Dicyclohexyl pentanedioate

Description

Dicyclohexyl pentanedioate (C₁₇H₂₈O₄, molecular weight: 296.4 g/mol) is an ester compound comprising two cyclohexyl groups linked to a pentanedioic acid backbone. Its IUPAC InChIKey (QMHOJBZGLTYRED-UHFFFAOYSA-N) confirms the stereochemical arrangement, while its 2D/3D structural data highlight a rigid, sterically hindered conformation due to the cyclohexyl substituents . This compound, also known as dicyclohexyl glutarate, is hypothesized to function as a plasticizer or solvent in polymer formulations, leveraging its ester functionalities and thermal stability. Its structural rigidity and hydrophobic nature make it suitable for applications requiring resistance to degradation under high-temperature conditions .

Properties

Molecular Formula |

C17H28O4 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

dicyclohexyl pentanedioate |

InChI |

InChI=1S/C17H28O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h14-15H,1-13H2 |

InChI Key |

QMHOJBZGLTYRED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCC(=O)OC2CCCCC2 |

Synonyms |

dicyclohexyl glutarate glutaric acid dicyclohexyl ester pentanedioic acid dicyclohexyl exte |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermal and Chemical Stability

- This compound shares high thermal stability with dicyclohexylmethane and dicyclohexyl phthalate, making it viable for high-temperature processes. However, its ester groups render it more polar than dicyclohexylmethane, limiting compatibility with non-polar polymers .

- Dicyclohexyl phthalate outperforms pentanedioate in aromatic polymer systems (e.g., PVC) due to phthalic acid’s planar structure, whereas pentanedioate’s aliphatic chain may enhance flexibility in aliphatic polymers .

Toxicity and Environmental Impact

- All dicyclohexyl compounds exhibit ecological persistence due to their hydrophobic cyclohexyl groups, complicating biodegradation .

- Unlike industrial dicyclohexyl derivatives, GC4419 and related macrocyclic SOD mimetics demonstrate dose-limiting systemic toxicity (e.g., maximum tolerated dose: 0.35 mg/kg in humans), restricting therapeutic use despite potent antioxidant activity .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Dicyclohexyl pentanedioate, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves esterification of pentanedioic acid with cyclohexanol under acidic catalysis. Key parameters include:

- Using anhydrous conditions to minimize hydrolysis .

- Optimizing molar ratios (e.g., 1:2.2 for pentanedioic acid:cyclohexanol) to favor ester formation.

- Employing Dean-Stark traps for azeotropic water removal to shift equilibrium .

- Post-synthesis purification via fractional distillation or column chromatography to isolate high-purity product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per JIS T 8116) and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors .

- Storage : Store in airtight containers at 4°C to prevent degradation; avoid exposure to peroxides or strong oxidizers .

Q. Which physicochemical properties of this compound are most relevant for experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 58–64°C (critical for determining phase behavior in reactions) .

- Hydrophobicity : LogP ~0.52 (informs solvent selection for solubility studies) .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in open systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may arise from impurity levels or measurement techniques (e.g., DSC vs. TGA). Steps to address:

Replicate studies under controlled conditions (e.g., inert atmosphere vs. ambient air) .

Compare decomposition kinetics using isothermal and non-isothermal methods .

Validate purity via NMR or HPLC before testing .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

- Methodological Answer :

- Purity Analysis : High-resolution mass spectrometry (HRMS) or -NMR to confirm ester bond integrity .

- Quantitative Analysis : Reverse-phase HPLC with UV detection (λ = 210–240 nm) for trace quantification .

- Degradation Studies : FT-IR spectroscopy to monitor ester hydrolysis or oxidation byproducts .

Q. How can this compound be utilized in polymer synthesis while mitigating side reactions?

- Methodological Answer :

- Application Strategy : Use as a plasticizer or crosslinking agent in polyesters. Key considerations:

- Pre-dry monomers to <50 ppm moisture to prevent ester hydrolysis .

- Optimize catalyst systems (e.g., Ti(IV) alkoxides) to enhance reaction selectivity .

- Monitor molecular weight distribution via GPC to detect unintended branching .

Data Contradiction and Validation

Q. How should researchers validate conflicting data on the environmental persistence of this compound?

- Methodological Answer :

- Experimental Design :

Conduct biodegradation assays under OECD 301B guidelines (aerobic aqueous conditions) .

Compare hydrolysis rates at pH 3, 7, and 10 to assess pH-dependent stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.